1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate
Brand Name: Vulcanchem
CAS No.: 207738-04-3
VCID: VC3863151
InChI: InChI=1S/C14H13NO2.2H2O/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H,16,17);2*1H2
SMILES: C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.O.O
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate

CAS No.: 207738-04-3

Cat. No.: VC3863151

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate - 207738-04-3

Specification

CAS No. 207738-04-3
Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name 1,2,3,4-tetrahydroacridine-9-carboxylic acid;dihydrate
Standard InChI InChI=1S/C14H13NO2.2H2O/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H,16,17);2*1H2
Standard InChI Key GGRKIMLQOSYIDR-UHFFFAOYSA-N
SMILES C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.O.O
Canonical SMILES C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.O.O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Hydration State

The anhydrous form of this compound (CAS 38186-54-8) has the molecular formula C14H13NO2\text{C}_{14}\text{H}_{13}\text{NO}_{2} and a molecular weight of 227.26 g/mol . As a dihydrate, it incorporates two water molecules, resulting in the formula C14H17NO4\text{C}_{14}\text{H}_{17}\text{NO}_{4} and a molecular weight of 263.29 g/mol . The crystalline structure stabilizes the carboxylic acid group at the 9-position, while the tetrahydroacridine moiety introduces conformational rigidity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point284–288°C (anhydrous)
SolubilityPolar solvents (water, alcohols)
DensityNot reported
Boiling PointNot reported

Spectral Characterization

While specific spectral data (e.g., 1H^1\text{H} NMR, IR) are unavailable in public sources, standard analytical techniques for analogous acridine derivatives typically reveal:

  • NMR: Distinct aromatic proton signals between δ 7.5–8.5 ppm for the acridine ring, with aliphatic protons in the tetrahydro region (δ 1.5–3.0 ppm).

  • IR: Stretching vibrations for the carboxylic acid group (~1700 cm1^{-1}) and O-H bonds from water (~3300 cm1^{-1}) .

Synthesis and Production

Synthetic Routes

Though explicit protocols remain proprietary, logical pathways involve:

  • Acridine Functionalization: Nitration or carboxylation of 1,2,3,4-tetrahydroacridine at the 9-position .

  • Hydration: Controlled crystallization from aqueous solutions to form the dihydrate.
    A hypothetical synthesis could employ:

Tetrahydroacridine+CO2LiAlH49-Carboxylic AcidH2ODihydrate[5][6]\text{Tetrahydroacridine} + \text{CO}_2 \xrightarrow{\text{LiAlH}_4} \text{9-Carboxylic Acid} \xrightarrow{\text{H}_2\text{O}} \text{Dihydrate} \quad[5][6]

Industrial Scalability

Challenges include maintaining hydration stability during purification. Suppliers report batch sizes up to 10g, with prices ranging from $45/50mg to $1,016/5g .

SupplierPurityPrice (1g)Availability
Matrix Scientific97%$275Limited
TRC95%$45/50mgDiscontinued
AK Scientific≥95%$208/100mgActive

Environmental and Regulatory Considerations

Biodegradability

BOD studies indicate:

  • Aerobic Degradation: 50–100% mineralization within 8–16 days in activated sludge .

  • BCF Estimate: 51 (moderate bioaccumulation risk) .

Future Research Directions

  • Synthetic Optimization: Develop water-free routes to improve yield .

  • In Vivo Studies: Evaluate pharmacokinetics in murine models .

  • Structure-Activity Relationships: Modify the carboxylic acid group for enhanced bioactivity .

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